3,7-Di-O-methylquercetin
3,7-Di-O-methylquercetin
Quercetin 3, 7-dimethyl ether, also known as 3, 7-di-O-methylquercetin or DTHF, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, quercetin 3, 7-dimethyl ether is considered to be a flavonoid lipid molecule. Quercetin 3, 7-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, quercetin 3, 7-dimethyl ether is primarily located in the membrane (predicted from logP). Quercetin 3, 7-dimethyl ether can be biosynthesized from quercetin. Outside of the human body, quercetin 3, 7-dimethyl ether can be found in beer and grape wine. This makes quercetin 3, 7-dimethyl ether a potential biomarker for the consumption of these food products.
3',4',5-trihydroxy-3,7-dimethoxyflavone is a dimethoxyflavone that the 3,7-di-O-methyl derivative of quercetin. It has a role as an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor and a metabolite. It is a trihydroxyflavone and a dimethoxyflavone. It derives from a quercetin. It is a conjugate acid of a 3',4',5-trihydroxy-3,7-dimethoxyflavone(1-).
3',4',5-trihydroxy-3,7-dimethoxyflavone is a dimethoxyflavone that the 3,7-di-O-methyl derivative of quercetin. It has a role as an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor and a metabolite. It is a trihydroxyflavone and a dimethoxyflavone. It derives from a quercetin. It is a conjugate acid of a 3',4',5-trihydroxy-3,7-dimethoxyflavone(1-).
Brand Name:
Vulcanchem
CAS No.:
2068-02-2
VCID:
VC21121585
InChI:
InChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3
SMILES:
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O
Molecular Formula:
C17H14O7
Molecular Weight:
330.29 g/mol
3,7-Di-O-methylquercetin
CAS No.: 2068-02-2
Cat. No.: VC21121585
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quercetin 3, 7-dimethyl ether, also known as 3, 7-di-O-methylquercetin or DTHF, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, quercetin 3, 7-dimethyl ether is considered to be a flavonoid lipid molecule. Quercetin 3, 7-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, quercetin 3, 7-dimethyl ether is primarily located in the membrane (predicted from logP). Quercetin 3, 7-dimethyl ether can be biosynthesized from quercetin. Outside of the human body, quercetin 3, 7-dimethyl ether can be found in beer and grape wine. This makes quercetin 3, 7-dimethyl ether a potential biomarker for the consumption of these food products. 3',4',5-trihydroxy-3,7-dimethoxyflavone is a dimethoxyflavone that the 3,7-di-O-methyl derivative of quercetin. It has a role as an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor and a metabolite. It is a trihydroxyflavone and a dimethoxyflavone. It derives from a quercetin. It is a conjugate acid of a 3',4',5-trihydroxy-3,7-dimethoxyflavone(1-). |
|---|---|
| CAS No. | 2068-02-2 |
| Molecular Formula | C17H14O7 |
| Molecular Weight | 330.29 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one |
| Standard InChI | InChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3 |
| Standard InChI Key | LUJAXSNNYBCFEE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O |
| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O |
| Appearance | Yellow powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator